Welcome to the BenchChem Online Store!
molecular formula C17H24O4 B8582766 methyl 2-(5-(benzyloxy)tetrahydro-2H-pyran-2-yl)-2-methylpropanoate

methyl 2-(5-(benzyloxy)tetrahydro-2H-pyran-2-yl)-2-methylpropanoate

Cat. No. B8582766
M. Wt: 292.4 g/mol
InChI Key: YXNWFJXVJKUBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09326973B2

Procedure details

To a solution of 5-(benzyloxy)tetrahydro-2H-pyran-2-yl acetate (281 mg, 1.123 mmol) and ((1-methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane (783 mg, 4.49 mmol) in DCM (5 mL) at −78° C. was added BF3.OEt2 (0.228 mL, 1.796 mmol). The reaction mixture was gradually allowed to warm to rt and stirred at rt for 18 h. The reaction mixture was quenched with sat. NaHCO3 (5 mL) and diluted with DCM (20 mL). The organic layer was separated, washed with water, brine, dried (MgSO4) and concentrated. The crude product was purified by silica gel FCC (10-20% EtOAc in hexanes) to afford methyl 2-(5-(benzyloxy)tetrahydro-2H-pyran-2-yl)-2-methylpropanoate as a colorless oil (253 mg). To a solution of methyl 2-(5-(benzyloxy)tetrahydro-2H-pyran-2-yl)-2-methylpropanoate (250 mg) in MeOH (20 mL) was added 10% Pd—C (59.7 mg) and the reaction mixture was hydrogenated at 40 psi overnight. The suspension was filtered and the filtrate was evaporated to dryness to afford methyl 2-(5-hydroxytetrahydro-2H-pyran-2-yl)-2-methylpropanoate as a clear oil (188 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
59.7 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH:9]1[CH2:14][O:13][CH:12]([C:15]([CH3:21])([CH3:20])[C:16]([O:18][CH3:19])=[O:17])[CH2:11][CH2:10]1)C1C=CC=CC=1>CO.[Pd]>[OH:8][CH:9]1[CH2:14][O:13][CH:12]([C:15]([CH3:21])([CH3:20])[C:16]([O:18][CH3:19])=[O:17])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CCC(OC1)C(C(=O)OC)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
59.7 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 40 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OC1CCC(OC1)C(C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: CALCULATEDPERCENTYIELD 108.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.